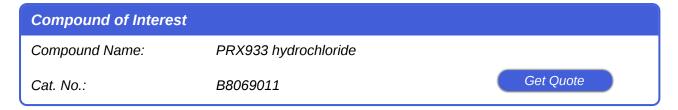


PRX933 Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX933 hydrochloride, also known as BVT-933 and GW876167, is a selective serotonin 2C (5-HT2C) receptor agonist that has been investigated for its therapeutic potential in managing obesity. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of **PRX933 hydrochloride**, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The serotonin 2C (5-HT2C) receptor is a well-established target for appetite suppression. Agonism at this G-protein coupled receptor, predominantly expressed in the central nervous system, is known to modulate pathways involved in satiety and food intake. **PRX933 hydrochloride** was developed as a selective agonist for the 5-HT2C receptor with the aim of providing a targeted therapeutic approach to weight management.

Pharmacodynamics

The primary mechanism of action of **PRX933 hydrochloride** is the selective activation of the 5-HT2C receptor. This interaction initiates a cascade of downstream signaling events that



ultimately lead to a reduction in appetite and food consumption.

In Vitro Studies

While specific binding affinity (Ki) and functional potency (EC50) values for **PRX933 hydrochloride** at the 5-HT2C receptor are not publicly available in detail, its classification as a selective agonist indicates a high affinity and functional activity at this receptor subtype with lower activity at other serotonin receptors, such as 5-HT2A and 5-HT2B, to minimize potential side effects.

In Vivo and Clinical Pharmacodynamics

Clinical trial data has provided evidence for the pharmacodynamic effects of **PRX933 hydrochloride** in humans. In a randomized, double-blind, placebo-controlled, multi-center study involving obese (BMI 30-40 kg/m ²) but otherwise healthy patients, eight weeks of treatment with **PRX933 hydrochloride** resulted in a statistically significant mean reduction in body weight of 3 kg compared to placebo.[1]

Furthermore, the study revealed a notable effect on blood pressure, with a reduction of approximately 9 mm Hg observed over the 8-week treatment period.[1] This antihypertensive effect appeared to have two components: an initial rapid phase within the first two weeks, and a later, slower phase that was likely associated with the observed weight loss.[1] Interestingly, a significant reduction in blood pressure (average of 6.7 mmHg) was also observed in patients who experienced less weight loss than the placebo group, suggesting a direct effect on blood pressure regulation independent of weight reduction.[1]

The following table summarizes the key pharmacodynamic findings from the clinical trial.

Parameter	Result	Study Population	Duration
Body Weight	3 kg mean reduction	Obese Patients	8 weeks
Blood Pressure	~9 mm Hg mean reduction	Obese Patients	8 weeks

Table 1: Summary of Clinical Pharmacodynamic Effects of PRX933 Hydrochloride



Signaling Pathway

The activation of the 5-HT2C receptor by **PRX933 hydrochloride** is believed to trigger downstream signaling pathways that modulate the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus, a key area of the brain for appetite regulation. This leads to an increase in the release of α -melanocyte-stimulating hormone (α -MSH), which then acts on melanocortin 4 receptors (MC4R) to promote a feeling of satiety.



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Figure 1: Proposed signaling pathway for **PRX933 hydrochloride**-mediated appetite suppression.

Pharmacokinetics

The pharmacokinetic profile of **PRX933 hydrochloride** has been assessed in clinical trials, although a complete dataset is not publicly available.

Absorption and Distribution

Information from a patent application indicates that in a human clinical trial, a maximum plasma concentration (Cmax) of over 150 nM was associated with a significant reduction in blood pressure.[1] This suggests that **PRX933 hydrochloride** is orally bioavailable and reaches systemically effective concentrations.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of **PRX933 hydrochloride** is not currently available in the public domain.

Dosing Regimens

In clinical trials, **PRX933 hydrochloride** was assessed in five different dosing regimens.[1] The patent literature suggests daily doses ranging from 0.01 to 0.5 mg/kg.[1]



The following table summarizes the available pharmacokinetic information.

Parameter	Value/Observation	Source
Cmax	> 150 nM (associated with blood pressure reduction)	Human Clinical Trial (from patent)[1]
Dosing	0.01 to 0.5 mg/kg/day	Patent Literature[1]

Table 2: Summary of Available Pharmacokinetic Data for PRX933 Hydrochloride

Experimental Protocols

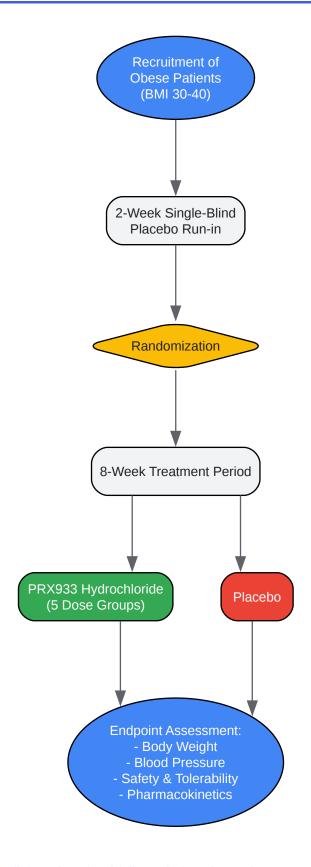
While detailed, step-by-step experimental protocols for the studies on **PRX933 hydrochloride** are not fully disclosed, the available information allows for a general reconstruction of the methodologies employed.

Clinical Trial in Obese Patients

Based on the patent information, the clinical trial was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[1]

- Study Population: Obese (BMI 30-40 kg/m ²) but otherwise healthy patients.
- Design: The study included a 2-week single-blind placebo run-in period, followed by an 8-week treatment period where patients received either PRX933 hydrochloride or a placebo.
- Dosing: Five different active dose groups were evaluated.
- Primary Endpoint: The primary endpoint was the effect on body weight compared to placebo.
- Secondary Endpoints: Other obesity measures, safety, tolerability, and pharmacokinetics were also assessed.





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Figure 2: Generalized workflow of the clinical trial for PRX933 hydrochloride.



Conclusion

pharmacodynamic effects consistent with its mechanism of action, leading to weight loss and a reduction in blood pressure in obese individuals. While the publicly available pharmacokinetic data is limited, it indicates that the compound achieves clinically relevant plasma concentrations. The development of **PRX933 hydrochloride** was not progressed to market, but the available data contributes to the broader understanding of the therapeutic potential and challenges associated with targeting the 5-HT2C receptor for the treatment of obesity. Further detailed publications of the preclinical and clinical data would be invaluable to the scientific community.

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References

- 1. WO2014140631A1 Prx933 (prx-00933), a 5ht2c agonist, for use in the treatment of hypertension - Google Patents [patents.google.com]
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